

# PF-04628935 chemical structure and properties

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## Compound of Interest

Compound Name: PF-04628935

Cat. No.: B15572597

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## In-Depth Technical Guide: PF-04628935

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**PF-04628935** is a potent and selective inverse agonist of the ghrelin receptor (GHS-R1a), a G protein-coupled receptor critically involved in the regulation of appetite, energy homeostasis, and growth hormone release. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **PF-04628935**. It includes detailed information on its physicochemical characteristics, its interaction with the ghrelin receptor signaling pathway, and a summary of key quantitative data. Furthermore, this guide outlines experimental protocols for its synthesis and biological evaluation, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

### Chemical Structure and Properties

**PF-04628935** is a complex heterocyclic molecule with the empirical formula C<sub>24</sub>H<sub>26</sub>ClN<sub>7</sub>O<sub>2</sub>S. It possesses a spirocyclic piperidine-azetidine core, a key structural feature contributing to its high affinity and selectivity for the ghrelin receptor.

Chemical Identifiers:

- IUPAC Name: 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone

- CAS Number: 1383719-97-8
- SMILES:  
C1C1=C(CN2CC3(CCN(C(CC4=CN(C=C(C)S5)C5=N4)=O)CC3)C2)C=CC(N6N=CC=N6)=C1
- InChI Key: MTDYDDJVCIHZKH-UHFFFAOYSA-N

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>26</sub> CIN <sub>7</sub> OS	
Molecular Weight	496.03 g/mol	
Appearance	White to beige powder	
Solubility	Soluble in DMSO (to 50 mM) and ethanol (to 20 mM)	
Purity	≥98% (HPLC)	

## Biological Activity and Signaling Pathway

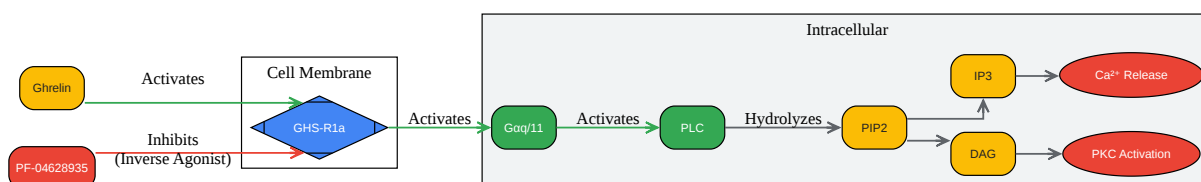
**PF-04628935** acts as a potent inverse agonist at the ghrelin receptor (GHS-R1a). The ghrelin receptor exhibits a high degree of constitutive activity, meaning it signals even in the absence of its endogenous ligand, ghrelin. As an inverse agonist, **PF-04628935** not only blocks the action of ghrelin but also reduces this basal signaling activity.

The ghrelin receptor is known to couple to several intracellular signaling pathways, primarily through Gαq/11 and to a lesser extent through Gαi/o and Gα12/13. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC). By acting as an inverse agonist, **PF-04628935** is expected to suppress these downstream signaling events.

The ghrelin receptor can also form heterodimers with other GPCRs, such as the dopamine D1 and D2 receptors, which can modulate its signaling properties. The precise impact of **PF-**

**04628935** on these heterodimeric complexes has not been fully elucidated.

## Signaling Pathway Diagram



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Caption: Ghrelin receptor signaling and the inhibitory action of **PF-04628935**.

## Quantitative Data

The primary measure of **PF-04628935**'s potency is its half-maximal inhibitory concentration (IC<sub>50</sub>) against the ghrelin receptor.

Parameter	Value	Species	Assay Type	Reference
IC <sub>50</sub>	4.6 nM	Human	Ghrelin Receptor Inverse Agonist Assay	

Further quantitative data, including binding affinity (K<sub>i</sub>) and pharmacokinetic parameters, are detailed in the primary literature but are not publicly available in their entirety.

## Experimental Protocols

The following sections outline the general methodologies for the synthesis and biological evaluation of **PF-04628935**, based on standard laboratory practices and information derived from the primary literature.

## Synthesis of PF-04628935

The synthesis of **PF-04628935** involves a multi-step sequence starting from commercially available materials. A key step is the construction of the spirocyclic piperidine-azetidine core, followed by the sequential attachment of the substituted phenylmethyl and the methylimidazo[2,1-b]thiazolyl-ethanone moieties.

Illustrative Synthetic Workflow:



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Caption: General synthetic workflow for **PF-04628935**.

A detailed, step-by-step synthetic protocol is provided in the primary publication by Kung et al. in *Bioorganic & Medicinal Chemistry Letters*.

## Ghrelin Receptor Binding Assay

The affinity of **PF-04628935** for the GHS-R1a can be determined using a competitive radioligand binding assay.

Methodology:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).
- Assay Buffer: A suitable buffer, such as 25 mM HEPES, pH 7.4, containing 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 2.5 mM EDTA, and 0.4% BSA, is used.
- Radioligand: A radiolabeled ghrelin receptor ligand, such as [<sup>125</sup>I]-Ghrelin, is used.
- Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of **PF-04628935**.
- Incubation: The reaction is incubated to reach equilibrium (e.g., 60 minutes at 27°C).

- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Detection: The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve.

## Ghrelin Receptor Functional Assay (Inverse Agonism)

The inverse agonist activity of **PF-04628935** can be assessed by measuring its effect on the constitutive activity of the GHS-R1a, often by quantifying downstream signaling events like intracellular calcium mobilization or inositol phosphate turnover.

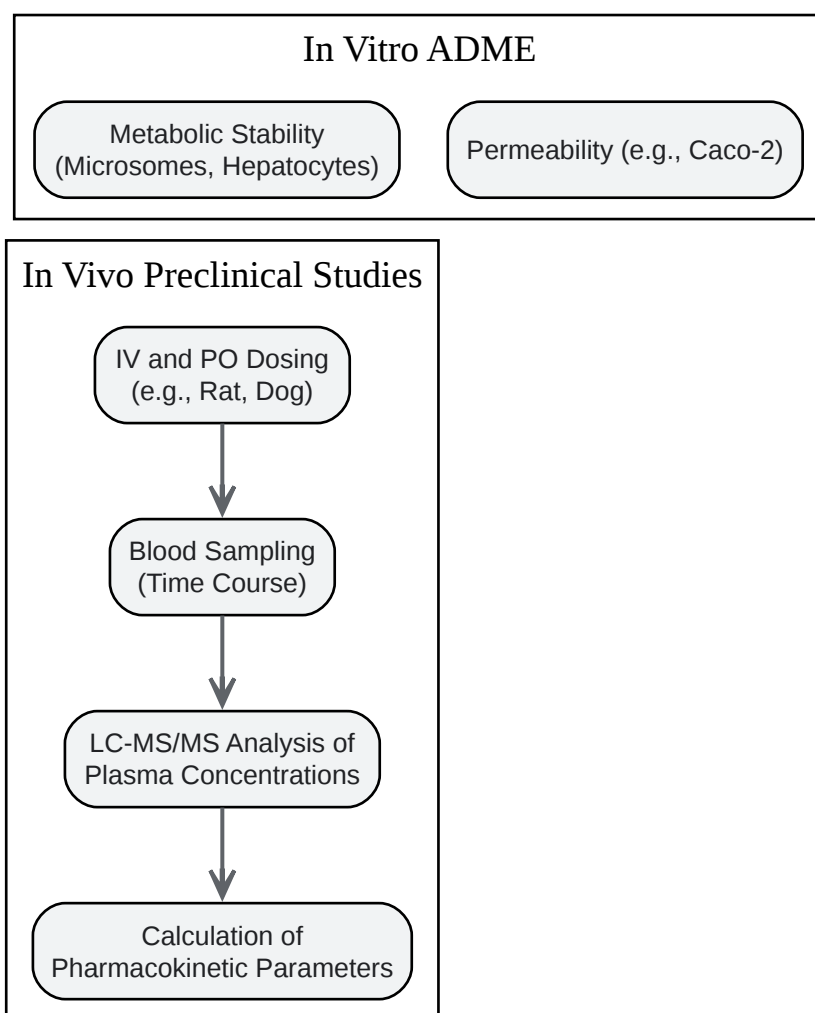
Methodology (Calcium Mobilization Assay):

- Cell Culture: Cells expressing GHS-R1a are plated in a multi-well format.
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: Increasing concentrations of **PF-04628935** are added to the wells.
- Signal Detection: Changes in intracellular calcium levels are monitored in real-time using a fluorescence plate reader.
- Data Analysis: The concentration-response curve is used to determine the EC50 for the inverse agonist effect.

## Pharmacokinetics

**PF-04628935** is reported to be orally bioavailable and brain penetrant. Detailed pharmacokinetic parameters in preclinical species, such as clearance, volume of distribution, half-life, and oral bioavailability, are essential for predicting its behavior in humans. While specific data is not publicly available, a general workflow for assessing these parameters is provided below.

Pharmacokinetic Study Workflow:



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Caption: Workflow for pharmacokinetic evaluation.

## Conclusion

**PF-04628935** is a valuable research tool for investigating the physiological and pathophysiological roles of the ghrelin receptor. Its high potency, selectivity, and favorable pharmacokinetic properties make it a significant lead compound in the development of therapeutics targeting the ghrelin system. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with standardized methodologies for its study. For more detailed information, researchers are encouraged to consult the primary scientific literature.

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